molecular formula C20H20F3N3O4 B3991289 (4-ETHOXYPHENYL){4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE

(4-ETHOXYPHENYL){4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE

Cat. No.: B3991289
M. Wt: 423.4 g/mol
InChI Key: JKWJEJFMKXNETI-UHFFFAOYSA-N
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Description

(4-ETHOXYPHENYL){4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is a complex organic compound that features a piperazine ring substituted with ethoxyphenyl and nitro-trifluoromethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ETHOXYPHENYL){4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent substitution reactions to introduce the ethoxyphenyl and nitro-trifluoromethylphenyl groups. Common synthetic routes include:

    Nucleophilic Substitution: This involves the reaction of piperazine with 4-ethoxyphenyl halides under basic conditions to form the ethoxyphenyl-substituted piperazine.

    Electrophilic Aromatic Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

(4-ETHOXYPHENYL){4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4-ETHOXYPHENYL){4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development and therapeutic applications.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and functional versatility.

Mechanism of Action

The mechanism of action of (4-ETHOXYPHENYL){4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Nitro-2-(trifluoromethyl)phenyl)morpholine: This compound shares the nitro-trifluoromethylphenyl group but has a morpholine ring instead of a piperazine ring.

    4-(4-Nitrophenyl)piperazine: This compound has a similar piperazine ring but lacks the trifluoromethyl and ethoxy groups.

Uniqueness

(4-ETHOXYPHENYL){4-[4-NITRO-2-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(4-ethoxyphenyl)-[4-[4-nitro-2-(trifluoromethyl)phenyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O4/c1-2-30-16-6-3-14(4-7-16)19(27)25-11-9-24(10-12-25)18-8-5-15(26(28)29)13-17(18)20(21,22)23/h3-8,13H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWJEJFMKXNETI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=C(C=C(C=C3)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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